
(Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
BenchChem offers high-quality (Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Horton and Turner (1966) explored the synthesis and reactions of unsaturated sugars, which can be linked to the study of similar compounds like (Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Their work involved the conversion of 1,2-O-Isopropylidene-α-D-glucofuranose into various derivatives, which can offer insights into the manipulation of similar structures in scientific research (Horton & Turner, 1966).
Biological Evaluation
- Kotaiah et al. (2012) synthesized novel isopropyl derivatives and evaluated their anti-inflammatory and antimicrobial activities. This suggests potential biological applications for structurally related compounds, including (Z)-isopropyl derivatives (Kotaiah et al., 2012).
Use as Protecting Groups
- Wakselman and Guibe-jampel (1973) discussed a new amino-protecting group involving isopropyl compounds, highlighting the use of such compounds in protecting sensitive functional groups during chemical syntheses, which could be relevant for compounds like (Z)-isopropyl derivatives (Wakselman & Guibe-jampel, 1973).
Isocyanide and Ylidene Complexes
- Tamm, Lügger, and Hahn (1996) investigated the synthesis and structure of isocyanide and ylidene complexes, which might provide insights into the complex formation and structural characteristics of similar (Z)-isopropyl derivatives (Tamm, Lügger, & Hahn, 1996).
Catalysis Applications
- Grasa, Kissling, and Nolan (2002) discussed the use of N-heterocyclic carbenes, including imidazol-2-ylidenes, as catalysts in transesterification/acylation reactions. This research could be relevant for exploring the catalytic properties of (Z)-isopropyl derivatives in similar reactions (Grasa, Kissling, & Nolan, 2002).
Photostability and Photo-Isomerization
- Krzyżanowska and Olszanowski (1994) studied the photostability and photo-isomerization of similar oxime compounds, providing insights into the stability and isomerization behaviors under light exposure, which could be relevant for (Z)-isopropyl derivatives (Krzyżanowska & Olszanowski, 1994).
Chemoprotective Activity
- Surh, Shlyankevich, Lee, and Yoo (1996) synthesized and tested a related isopropyl compound for its chemoprotective activity against carcinogens, indicating the potential use of (Z)-isopropyl derivatives in similar applications (Surh, Shlyankevich, Lee, & Yoo, 1996).
Gas Chromatographic Studies
- Rusinska-Roszak and Łożyński (1990) conducted gas chromatographic and mass spectrometric studies on derivatives of hydroxyoximes, which could provide a basis for analyzing the properties and behavior of (Z)-isopropyl derivatives under similar conditions (Rusinska-Roszak & Łożyński, 1990).
Propriétés
IUPAC Name |
propan-2-yl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-17-8-7-16-22(26)18(32-23(16)14(17)3)9-15-10-19(27-4)24(29-6)20(11-15)28-5/h7-11,13H,12H2,1-6H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMNIMQGOTBSM-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

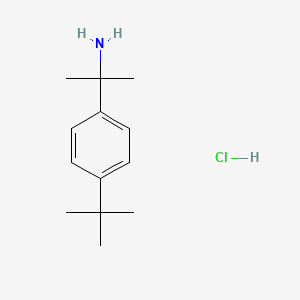
![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)
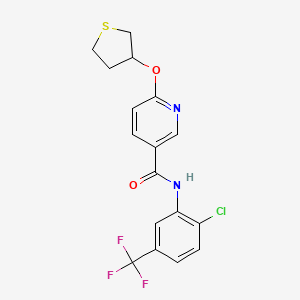
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)
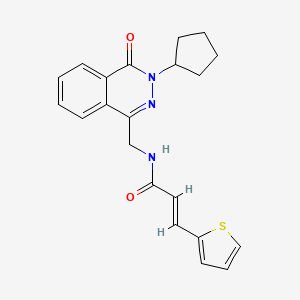
methanone](/img/structure/B2736997.png)
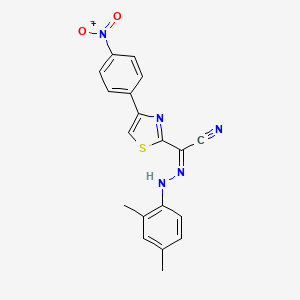
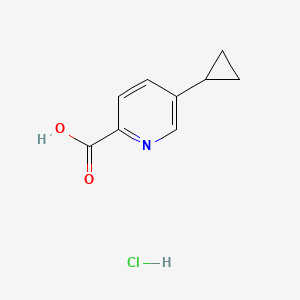
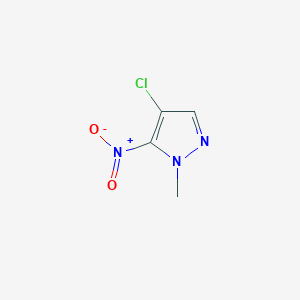
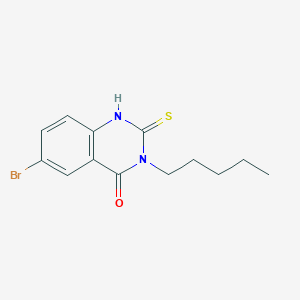
![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)